4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2007 and has since been the subject of numerous studies due to its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Corrosion Inhibition
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives have been studied for their potential as corrosion inhibitors. Experimental and theoretical studies have demonstrated that certain benzothiazole derivatives exhibit significant corrosion inhibiting effects against steel in acidic solutions. These compounds can adsorb onto metal surfaces, providing protection against corrosion through both physical and chemical interactions. The effectiveness of these inhibitors is highlighted by their higher inhibition efficiencies compared to previously reported benzothiazole family inhibitors, as supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. Quantum chemical parameters, calculated using the density functional theory method (DFT), further elucidate the correlation between theoretical predictions and experimental results, enhancing our understanding of the mechanisms behind their corrosion inhibiting properties (Hu et al., 2016).
Anticancer Activity
Research into the synthesis and pharmacological investigation of 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives has also revealed promising anticancer properties. A series of these compounds were synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The studies found that many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than etoposide, a reference drug. These findings suggest the potential of these derivatives in anticancer drug development, highlighting the importance of further research to explore their mechanisms of action and therapeutic applications (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-21(2)15-10-8-14(9-11-15)17(22)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYTGXFJCIKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.